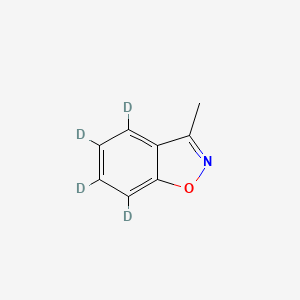

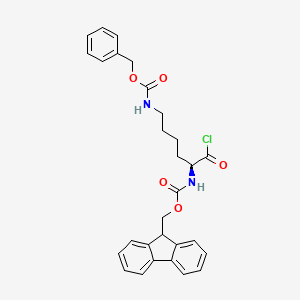

![molecular formula C15H14ClNO B562258 Chlorhydrate de 2-méthyl-6-[(3-méthoxyphényl)éthynyl]pyridine CAS No. 823198-78-3](/img/structure/B562258.png)

Chlorhydrate de 2-méthyl-6-[(3-méthoxyphényl)éthynyl]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

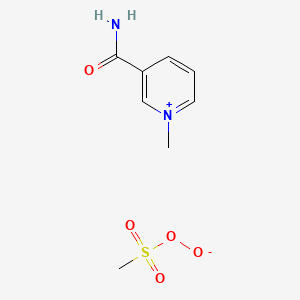

2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride is a chemical compound with the molecular formula C15H14ClNO and a molecular weight of 259.73 g/mol . It is known for its applications in neurology research, particularly in the study of glutamate receptors and neurotransmission . This compound is also associated with research in various neurological conditions such as Alzheimer’s, Parkinson’s, and schizophrenia .

Applications De Recherche Scientifique

2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

The primary targets of 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride are glutamate receptors . These receptors play a crucial role in neurotransmission, and they are involved in various neurological conditions such as Alzheimer’s, depression, epilepsy, and schizophrenia .

Mode of Action

2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride interacts with its targets, the glutamate receptors, by acting as an enzyme agonist . This means it binds to these receptors and activates them, leading to a series of biochemical reactions.

Biochemical Pathways

Upon activation of the glutamate receptors, several biochemical pathways related to neurotransmission are affected . These include pathways involved in memory, learning, cognition, and nociception . The compound’s action can also influence the biochemical pathways related to various neurological conditions such as addiction, Alzheimer’s, depression, epilepsy, Huntington’s, Parkinson’s, schizophrenia, stroke, stress, anxiety, and inflammation .

Result of Action

The molecular and cellular effects of 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride’s action are complex and depend on the specific neurological condition being targeted. Generally, by activating glutamate receptors, the compound can influence neuronal signaling and potentially alleviate symptoms associated with the aforementioned neurological conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability . Furthermore, individual factors such as a person’s genetic makeup, overall health, and presence of other medications can also affect the compound’s action and efficacy.

Méthodes De Préparation

The synthesis of 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-methyl-6-bromopyridine and 3-methoxyphenylacetylene.

Reaction Conditions: . This involves the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).

Purification: The product is purified through recrystallization or column chromatography to obtain the final compound in its hydrochloride salt form.

Analyse Des Réactions Chimiques

2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Comparaison Avec Des Composés Similaires

2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride can be compared with other similar compounds such as:

2-[(3-Methoxyphenyl)ethynyl]-6-methylpyridine: This compound shares a similar structure but lacks the hydrochloride salt form.

6-Methyl-2-[(3-methoxyphenyl)ethynyl]pyridine: Another closely related compound with slight variations in the position of functional groups.

Propriétés

IUPAC Name |

2-[2-(3-methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO.ClH/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-2;/h3-8,11H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGVEMBFNIKUJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C#CC2=CC(=CC=C2)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735885 |

Source

|

| Record name | 2-[(3-Methoxyphenyl)ethynyl]-6-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823198-78-3 |

Source

|

| Record name | 2-[(3-Methoxyphenyl)ethynyl]-6-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

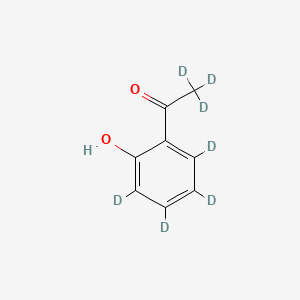

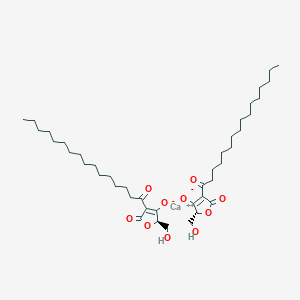

![5-Hydroxy-2-oxo-2,3-dihydro-1H-[1]benzazephe-4-carboxylic Acid Ethyl Ester](/img/structure/B562182.png)

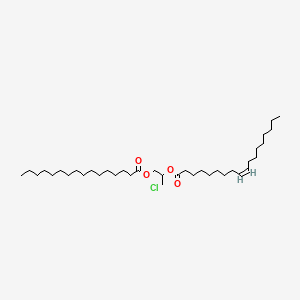

![(2S,3R,4S,5S,6R)-2-[[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B562192.png)